3,5-dibromo-1H-1,2,4-triazole
Overview
Description
3,5-Dibromo-1H-1,2,4-triazole is an organic compound with the molecular formula C2HBr2N3. It is a heterocyclic compound that contains a triazole ring substituted with two bromine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry, materials science, and agrochemicals .
Mechanism of Action
Target of Action
Triazole compounds have been known to exhibit inhibitory activity against enzymes like α-glucosidase and lysine-specific demethylase 1 (LSD1)
Mode of Action
It’s known that 1,2,3-triazole rings can produce anti-che activity by inhibiting both ache and buche activities . More detailed studies are required to understand the specific interactions of 3,5-dibromo-1H-1,2,4-triazole with its targets.
Biochemical Pathways
Given the potential inhibitory activity of triazole compounds against α-glucosidase , it could be inferred that this compound might impact carbohydrate metabolism
Result of Action
Given the potential inhibitory activity of triazole compounds against α-glucosidase , it could be inferred that this compound might interfere with carbohydrate metabolism at the cellular level.
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission processes . Additionally, this compound can bind to specific protein sites, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, it can inhibit the phosphorylation of certain proteins, thereby affecting downstream signaling events . Moreover, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. These effects are critical for exploring its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and van der Waals interactions with enzyme active sites, leading to enzyme inhibition . Additionally, it can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions are fundamental to understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without adverse effects . At high doses, it can induce toxic effects, including organ damage and impaired physiological functions. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding these pathways is vital for elucidating the compound’s metabolic fate.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is essential for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-1H-1,2,4-triazole can be synthesized through the bromination of 1H-1,2,4-triazole. The reaction typically involves the use of bromine or N-bromosuccinimide as the brominating agent. The reaction is carried out in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow microfluidic synthetic methods or microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Amination Reactions: The compound can react with amines to form amino derivatives.
Lithiation Reactions: The bromine atoms can be replaced with lithium using butyllithium, followed by quenching with various electrophiles.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide
Amination: Hydroxylamine-O-sulphonic acid in weakly alkaline aqueous solutions
Lithiation: Butyllithium in diethyl ether or tetrahydrofuran at low temperatures
Major Products Formed
Amino Derivatives: 3,5-dibromo-1-amino-1,2,4-triazole
Lithium Derivatives: 5-substituted 1,2,3-triazoles
Scientific Research Applications
3,5-Dibromo-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of functional materials, including polymers and coordination complexes.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Bio-conjugation: The compound is used in the modification of biomolecules for various biological studies.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-1,2,4-triazole
- 3,5-Dichloro-1H-1,2,4-triazole
- 3,5-Dibromo-4H-1,2,4-triazole
- 1-Amino-3,5-dibromo-1,2,4-triazole
Uniqueness
3,5-Dibromo-1H-1,2,4-triazole is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to undergo substitution and lithiation reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,5-dibromo-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKFBWDPXYIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225059 | |
Record name | s-Triazole, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-23-6 | |
Record name | 3,5-Dibromo-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7411-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Triazole, 3,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7411-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazole, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIBROMO-4H-1,2,4-TRIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3,5-dibromo-1H-1,2,4-triazole?
A1: this compound is an aromatic heterocyclic compound. Its core structure consists of a five-membered ring containing three nitrogen atoms. Two bromine atoms are attached to the 3 and 5 positions of this ring. The presence of both nitrogen atoms with lone pairs and bromine atoms capable of acting as halogen bond donors makes this molecule particularly interesting for studying non-covalent interactions.
Q2: How does this compound self-assemble in the solid state?
A2: In its crystalline form, this compound molecules arrange themselves into trimeric motifs stabilized by a complex interplay of hydrogen bonding and halogen bonding interactions. [] This leads to the formation of cyclic structures where three molecules of the compound are held together.
Q3: What types of intermolecular interactions are observed in the crystal structure of this compound?
A3: Research reveals the presence of three major types of interactions within the crystal structure: []
Q4: What is the significance of these trimeric motifs in the crystal structure?
A4: The formation of these trimeric motifs plays a crucial role in stabilizing the crystal structure of this compound. Computational studies have shown that these trimers are energetically favorable, further supporting their significance in the overall packing arrangement of the molecules within the crystal lattice. []
Q5: Are these trimeric motifs unique to this compound?
A5: While similar cyclic trimers have been observed in other molecules, the simultaneous presence of all three types of interactions (N-H...N, N-H...Br, and C-Br...Br) within the same trimeric unit makes the case of this compound quite unique. [] This highlights the compound's potential as a model system for studying the interplay of hydrogen and halogen bonding in directing supramolecular assembly.
Q6: Can this compound be used as a building block for more complex structures?
A6: Research indicates that this compound can be used as a starting material for the synthesis of more complex molecules. For example, it can undergo alkylation/cyclization followed by Suzuki coupling with arylboronic acids to produce 3,7-diaryl-substituted 1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazines. [] This suggests its potential utility in constructing larger molecular architectures.
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